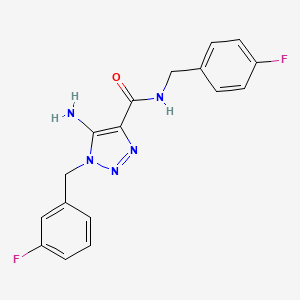
5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide” is a chemical compound used in scientific research. Its unique structure enables diverse applications, such as drug development, catalysis, and material synthesis. The molecular formula of this compound is C17H15F2N5O, with an average mass of 343.331 Da and a monoisotopic mass of 343.124481 Da .
Molecular Structure Analysis
The molecular structure of “5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide” is characterized by the presence of two fluorobenzyl groups attached to a 1,2,3-triazole ring, which also carries an amine and a carboxamide group . The specific structural details or any X-ray crystallography data for this compound are not available in the retrieved papers.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The development and structural analysis of compounds related to 5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide have been a focal point of research. For instance, the synthesis of N‐(ferrocenylmethyl amino acid) fluorinated benzene‐carboxamide derivatives has been achieved through coupling reactions, employing a variety of amino acids. These compounds have been fully characterized using NMR, DEPT-135, COSY, and other spectroscopic methods, providing a comprehensive understanding of their molecular structures (Butler et al., 2013).
Biological Evaluation
These compounds have undergone biological evaluation for their potential anticancer properties, particularly against oestrogen-positive MCF-7 breast cancer cell lines. Some derivatives, notably those containing fluorobenzoyl groups, have exhibited cytotoxic effects, with certain compounds outperforming established anticancer drugs like cisplatin in terms of IC50 values. This suggests a promising avenue for the development of new anticancer agents with enhanced efficacy (Butler et al., 2013).
Mechanism of Action
Research has also delved into the mechanism of action of these compounds, with studies indicating that the most active derivatives are capable of inducing oxidative damage through a reactive oxygen species-mediated mechanism. This insight is crucial for understanding how these compounds interact with cancer cells and paves the way for the design of targeted therapies that exploit specific vulnerabilities in cancer cells (Butler et al., 2013).
Zukünftige Richtungen
The retrieved papers suggest that similar compounds have shown notable inhibition activities against tested phytopathogenic bacteria, indicating the potential of these compounds as promising agrobactericide candidates . This suggests that “5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide” may also have potential applications in this area, deserving more studies in the future .
Eigenschaften
IUPAC Name |
5-amino-1-[(3-fluorophenyl)methyl]-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O/c18-13-6-4-11(5-7-13)9-21-17(25)15-16(20)24(23-22-15)10-12-2-1-3-14(19)8-12/h1-8H,9-10,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPMKFPOEMKWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2538991.png)



![[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2538998.png)
![5-{[(2-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2538999.png)
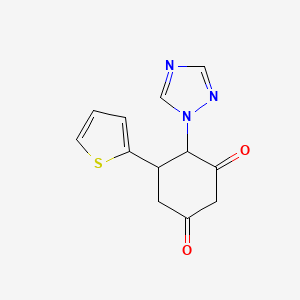
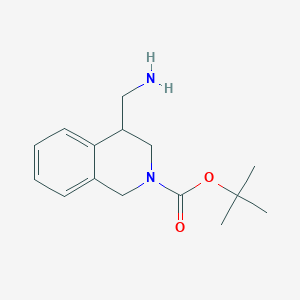
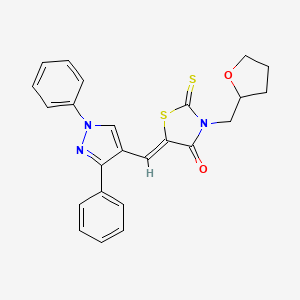
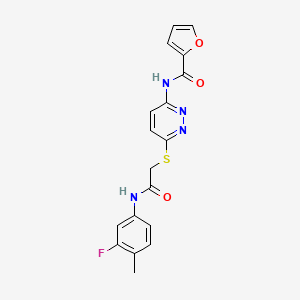
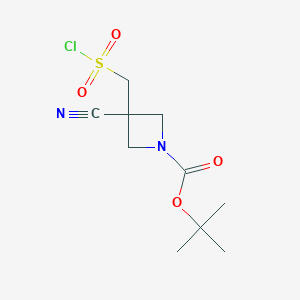
![3-[5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2539009.png)
![(Z)-2-((4-hydroxy-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2539010.png)
